
(2R)-2-(naphthalen-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(naphthalen-2-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce enantiomerically pure epoxides. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the desired product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(naphthalen-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-(naphthalen-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as a precursor for various chemical intermediates
Mécanisme D'action
The mechanism of action of (2R)-2-(naphthalen-2-yl)oxirane involves the interaction of the epoxide ring with various nucleophiles. The strained three-membered ring is highly reactive and can be opened by nucleophilic attack, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(naphthalen-2-yl)oxirane: The enantiomer of (2R)-2-(naphthalen-2-yl)oxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: Another epoxide with a similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexene oxide: An epoxide with a cyclohexane ring, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral nature and the presence of the naphthalene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for studying stereoselective reactions and for use in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m0/s1 |
Clé InChI |
LAGFFQGUWPDQNH-LBPRGKRZSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1C(O1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
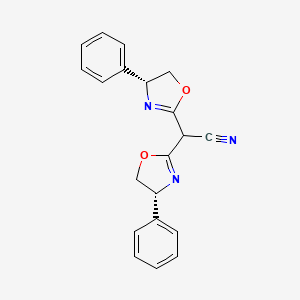
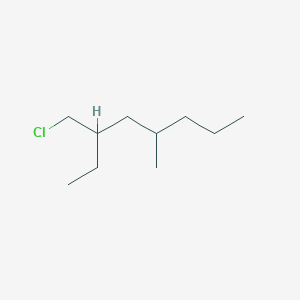
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)

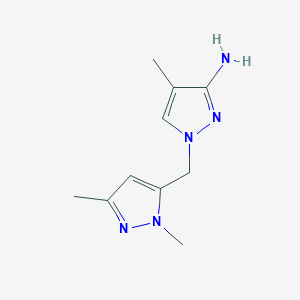
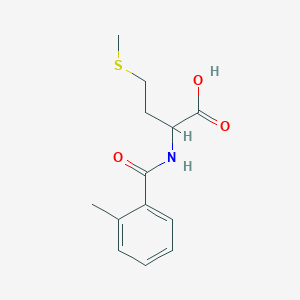
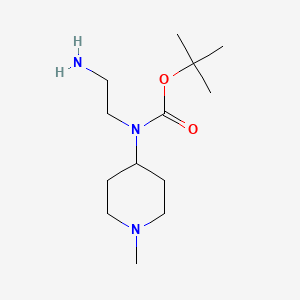

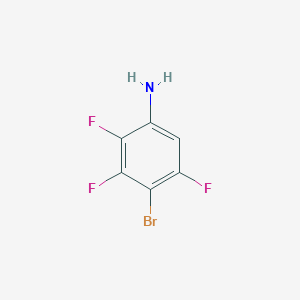
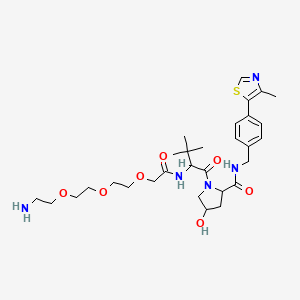
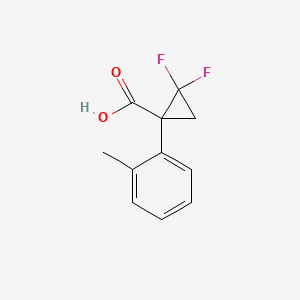
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
